molecular formula C12H15NO4 B8373427 1-Acetoxymethyl-3-nitro-2,4,6-trimethylbenzene

1-Acetoxymethyl-3-nitro-2,4,6-trimethylbenzene

Cat. No. B8373427
M. Wt: 237.25 g/mol
InChI Key: YZIPSTPIAZGTDV-UHFFFAOYSA-N
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Patent
US06632829B2

Procedure details

To a solution of 1-acetoxymethyl-3-nitro-2,4,6-trimethybenzene (6.0 g, 25.2 mmol) in methanol (100 mL) were sequentially added ammonium chloride (2.7 g in 25 mL of water), zinc powder (11 g). The exothermic reaction was vigorously stirred until it was back to RT (2 h). To work up the crude mixture was filtered off and the cake was washed with methanol. The methanolic solutions were concentrated to a volume of 20 mL, added 1 N HCl (300 mL). The insoluble material was removed by filtration, the solution was basified with solid NaHCO3. The semicrystalline precipitate was taken into ethyl acetate. The extract was concentrated and the residual product purified by means of column chromatography (25% ethyl acetate/hexane) to give 3-Acetoxymethyl-2,4,6-trimethylaniline as a pink oil (3.8 g, 75%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
11 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([CH3:13])=[C:8]([N+:14]([O-])=O)[C:7]=1[CH3:17])(=[O:3])[CH3:2].[Cl-].[NH4+]>CO.[Zn]>[C:1]([O:4][CH2:5][C:6]1[C:7]([CH3:17])=[C:8]([C:9]([CH3:13])=[CH:10][C:11]=1[CH3:12])[NH2:14])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(=O)OCC1=C(C(=C(C=C1C)C)[N+](=O)[O-])C
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
11 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
was vigorously stirred until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The exothermic reaction
CUSTOM
Type
CUSTOM
Details
was back to RT
CUSTOM
Type
CUSTOM
Details
(2 h)
Duration
2 h
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
the cake was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The methanolic solutions were concentrated to a volume of 20 mL
ADDITION
Type
ADDITION
Details
added 1 N HCl (300 mL)
CUSTOM
Type
CUSTOM
Details
The insoluble material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated
CUSTOM
Type
CUSTOM
Details
the residual product purified by means of column chromatography (25% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC=1C(=C(N)C(=CC1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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